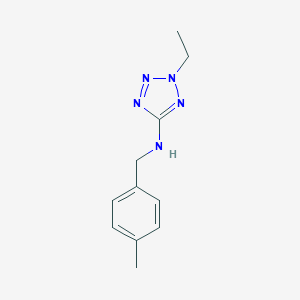![molecular formula C17H16ClNO4 B272090 5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272090.png)
5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one, also known as CFI-400945, is a small molecule inhibitor of checkpoint kinase 1 (CHK1). It is currently being studied for its potential use in cancer treatment, as CHK1 is a key regulator of the DNA damage response pathway, which is often dysregulated in cancer cells.
Mécanisme D'action
5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one works by inhibiting CHK1, a protein kinase that is involved in the cellular response to DNA damage. CHK1 is activated in response to DNA damage, and helps to prevent the replication of damaged DNA by slowing down the cell cycle and allowing time for DNA repair to occur. In cancer cells, which often have defects in the DNA damage response pathway, CHK1 is overactive, leading to increased cell survival and resistance to DNA-damaging agents. By inhibiting CHK1, 5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one can sensitize cancer cells to DNA damage and increase their susceptibility to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to cause DNA damage and cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). It has also been shown to have anti-angiogenic effects, meaning it can inhibit the growth of new blood vessels that tumors need to grow and spread.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is that it has shown promising results in preclinical models, indicating its potential as a cancer therapy. However, one limitation is that it has not yet been studied in clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several potential future directions for research on 5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. One area of interest is in combination therapies with other DNA-damaging agents, such as PARP inhibitors or immunotherapy. Another potential direction is in the development of biomarkers to identify patients who are most likely to benefit from treatment with 5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. Additionally, further research is needed to determine the optimal dosing and scheduling of 5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in clinical trials.
Méthodes De Synthèse
The synthesis of 5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves several steps, starting with the reaction of 5-chloro-3-hydroxyindole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2,4-dimethylfuran-3-yl)-2-oxoethylamine to form the desired amide. The final step involves the reduction of the ketone group using sodium borohydride to yield 5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one.
Applications De Recherche Scientifique
5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to have potential as a cancer therapy, particularly in combination with other DNA-damaging agents such as chemotherapy or radiation therapy. It has also been studied in preclinical models for its potential use in treating neuroblastoma, a type of childhood cancer.
Propriétés
Nom du produit |
5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C17H16ClNO4 |
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one |
InChI |
InChI=1S/C17H16ClNO4/c1-9-8-23-10(2)15(9)14(20)7-17(22)12-6-11(18)4-5-13(12)19(3)16(17)21/h4-6,8,22H,7H2,1-3H3 |
Clé InChI |
LIGFQBAGJKILCI-UHFFFAOYSA-N |
SMILES |
CC1=COC(=C1C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)C)O)C |
SMILES canonique |
CC1=COC(=C1C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({2-[(4-chlorobenzyl)oxy]naphthalen-1-yl}methyl)-2-ethyl-2H-tetrazol-5-amine](/img/structure/B272008.png)

![N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B272019.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B272020.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272088.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272089.png)
![5-chloro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272091.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272092.png)

![5-chloro-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272095.png)
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-5-chloro-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272096.png)
![3-hydroxy-4,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272099.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272105.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272106.png)